molecular formula C11H11BrO B2930017 2-(4-Bromophenyl)cyclopentanone CAS No. 863127-14-4

2-(4-Bromophenyl)cyclopentanone

Cat. No. B2930017
CAS RN: 863127-14-4
M. Wt: 239.112
InChI Key: JYANSFIFWZNVFJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopentanone is a chemical compound with the molecular formula C11H11BrO . It is a derivative of cyclopentanone, which is a cyclic ketone .


Synthesis Analysis

The synthesis of cyclopentanone derivatives involves various methods depending on the starting materials and conditions . A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent . The synthesis of 2-(4-Bromophenyl)cyclopentanone specifically is not detailed in the retrieved sources.


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)cyclopentanone consists of a cyclopentanone ring with a 4-bromophenyl group attached . The exact structural details are not provided in the retrieved sources.


Physical And Chemical Properties Analysis

Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. It is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . Specific physical and chemical properties of 2-(4-Bromophenyl)cyclopentanone are not detailed in the retrieved sources.

Safety and Hazards

The safety data sheet for 2-Bromocyclopentanone, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals is an important way to utilize renewable biomass resources. Among the numerous high-value products, cyclopentanone derivatives are a kind of valuable compound obtained by the hydrogenation rearrangement of furfural and HMF in the aqueous phase of metal–hydrogen catalysis .

properties

IUPAC Name

2-(4-bromophenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYANSFIFWZNVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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